molecular formula C14H9ClFN B1490058 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile CAS No. 84554-21-2

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile

Cat. No.: B1490058
CAS No.: 84554-21-2
M. Wt: 245.68 g/mol
InChI Key: JEGBIVCKZOIQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile is an organic compound characterized by the presence of two aromatic rings, one substituted with a chlorine atom and the other with a fluorine atom, attached to a central acetonitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:

  • Cross-Coupling Reactions: One common method involves the cross-coupling of 4-chlorobenzonitrile with 4-fluorobenzonitrile using palladium-catalyzed reactions.

  • Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable precursor, such as 4-chlorophenylacetonitrile, with a fluorinating agent.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction.

  • Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid

  • Reduction: 2-(4-Chlorophenyl)-2-(4-fluorophenyl)ethylamine

  • Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the design of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-2-(4-methylphenyl)acetonitrile

  • 2-(4-Fluorophenyl)-2-(4-methylphenyl)acetonitrile

  • 2-(4-Chlorophenyl)-2-(4-bromophenyl)acetonitrile

Uniqueness: 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile is unique due to the combination of chlorine and fluorine substituents on the aromatic rings, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGBIVCKZOIQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.